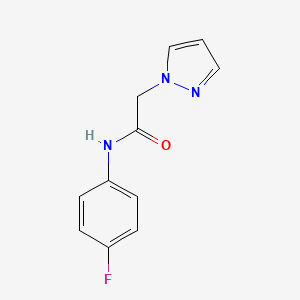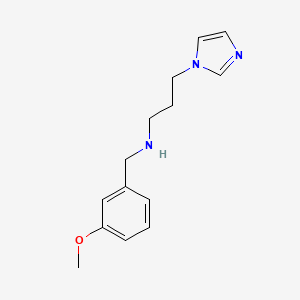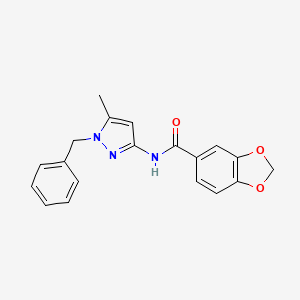
N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide composed of 15 amino acids and is derived from a protein called Body Protection Compound. BPC-157 has been shown to have a wide range of biological activities, including promoting tissue regeneration, reducing inflammation, and improving wound healing.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors and other proteins that are involved in tissue repair and regeneration. BPC-157 may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It can promote angiogenesis, which is the growth of new blood vessels, and can improve blood flow to damaged tissues. BPC-157 can also stimulate the production of collagen, which is a protein that is essential for tissue repair and regeneration. Additionally, BPC-157 has been shown to have antioxidant effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPC-157 in lab experiments is its potential to promote tissue regeneration and repair. This can be useful for studying the effects of various compounds on tissue healing. However, one limitation of using BPC-157 is its complexity and cost of synthesis. Additionally, the exact mechanism of action of BPC-157 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BPC-157. One area of interest is its potential therapeutic applications for various conditions, such as musculoskeletal injuries, inflammatory bowel disease, and neurodegenerative diseases. Another area of interest is understanding the mechanisms underlying its effects on tissue repair and regeneration. Additionally, there is interest in developing more efficient and cost-effective methods for synthesizing BPC-157.
Synthesemethoden
BPC-157 can be synthesized using solid-phase peptide synthesis techniques. The amino acid sequence is assembled one by one on a solid support, and then cleaved from the support and purified using high-performance liquid chromatography (HPLC). The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BPC-157 has been studied extensively in animal models for its potential therapeutic applications. It has been shown to promote healing of various tissues, including muscle, tendon, ligament, and bone. BPC-157 has also been shown to have anti-inflammatory effects and can reduce pain associated with inflammation. Additionally, BPC-157 has been studied for its potential to protect against gastric ulcers and improve gut health.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-6-7-14(17-9-11)18-15(20)12-8-13(21-19-12)10-4-2-1-3-5-10/h1-9H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWYXNKJVYPIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)
![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)